Head‑to‑Head Tolerability Comparison: GlucaGen vs. Liquid‑Stable G‑Pump Glucagon
In a Phase 2, randomized, double‑blind, crossover trial in 19 adults with type 1 diabetes, G‑Pump liquid‑stable glucagon was associated with significantly more pain and erythema at the infusion site compared with GlucaGen. While both formulations exhibited similar PK/PD properties, the glucagon T50%‑early at the 2.0 µg/kg dose was 13.9 ± 4.7 min for G‑Pump versus 11.0 ± 3.1 min for GlucaGen (P = 0.018), indicating a slower early absorption phase for the liquid‑stable formulation .
| Evidence Dimension | Local tolerability and early glucagon absorption |
|---|---|
| Target Compound Data | Glucagon T50%‑early: 11.0 ± 3.1 min; less pain/erythema |
| Comparator Or Baseline | G‑Pump glucagon: T50%‑early 13.9 ± 4.7 min; more pain/erythema |
| Quantified Difference | T50%‑early difference 2.9 min (P = 0.018); increased local adverse events with G‑Pump |
| Conditions | Subcutaneous delivery via OmniPod; doses of 0.3, 1.2, and 2.0 µg/kg in insulin‑induced hypoglycemia (target glucose <55 mg/dL) |
Why This Matters
This direct evidence informs procurement decisions where minimizing injection‑site discomfort or ensuring rapid early absorption is clinically prioritized.
- [1] Castle JR, El Youssef J, Branigan D, et al. Comparative Pharmacokinetic/Pharmacodynamic Study of Liquid Stable Glucagon Versus Lyophilized Glucagon in Type 1 Diabetes Subjects. J Diabetes Sci Technol. 2016;10(5):1101‑1107. View Source
